molecular formula C24H24ClN3O3 B7456057 N-(3-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide

N-(3-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide

Cat. No. B7456057
M. Wt: 437.9 g/mol
InChI Key: ZBDVVVWLKRFDPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide, also known as CPI-1189, is a novel compound that has been synthesized and studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(3-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-(3-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide has been shown to activate the protein kinase C (PKC) pathway, which is involved in cell proliferation, differentiation, and apoptosis. N-(3-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide has also been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation. Additionally, N-(3-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in gene expression regulation.
Biochemical and Physiological Effects
N-(3-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide has been shown to have various biochemical and physiological effects in cells and animal models. In cells, N-(3-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide has been shown to induce apoptosis, inhibit cell proliferation, and modulate gene expression. In animal models, N-(3-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide has been shown to have neuroprotective effects, inhibit tumor growth, and modulate immune cell activity. N-(3-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide has also been shown to have low toxicity and good pharmacokinetic properties.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide in lab experiments include its high purity, low toxicity, and good pharmacokinetic properties. N-(3-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide is also a novel compound that has not been extensively studied, which makes it an interesting target for research. The limitations of using N-(3-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide in lab experiments include its high cost and limited availability. N-(3-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide is also a complex compound that requires specialized equipment and expertise for its synthesis and analysis.

Future Directions

There are several future directions for research on N-(3-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide. One direction is to further investigate its potential therapeutic applications in neurology, oncology, and immunology. Another direction is to elucidate its mechanism of action and identify its molecular targets. Additionally, future research could focus on optimizing the synthesis method of N-(3-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide to improve its yield and reduce its cost. Finally, future research could investigate the potential of N-(3-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide as a lead compound for the development of new drugs with improved efficacy and safety.

Synthesis Methods

The synthesis of N-(3-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide involves the reaction of 4-chlorophenyl-3-hydroxypropylamine with 2-furoyl chloride to form the intermediate 4-chlorophenyl-3-(2-furoyl)propylamine. This intermediate is then reacted with 1H-benzimidazole-2-propionic acid to form the final product N-(3-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide. The synthesis method has been optimized to yield high purity and yield of the compound.

Scientific Research Applications

N-(3-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide has been studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and immunology. In neurology, N-(3-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. In oncology, N-(3-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. In immunology, N-(3-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide has been shown to modulate the activity of immune cells, suggesting its potential use in autoimmune diseases.

properties

IUPAC Name

N-[3-[1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl]propyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN3O3/c25-18-10-12-19(13-11-18)30-17-5-15-28-21-7-2-1-6-20(21)27-23(28)9-3-14-26-24(29)22-8-4-16-31-22/h1-2,4,6-8,10-13,16H,3,5,9,14-15,17H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDVVVWLKRFDPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CCCOC3=CC=C(C=C3)Cl)CCCNC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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